[1] Buy Idasanutlin | 1229705-06-9 | BenchChem ()
The ability of Idasanutlin to reactivate the p53 pathway makes it a promising candidate for treating various cancers. Research is ongoing to explore its efficacy in treating solid tumors and specific hematological malignancies. Some examples include:
[1] Buy Idasanutlin | 1229705-06-9 | BenchChem ()
Researchers are exploring the potential of combining Idasanutlin with other therapies to improve treatment outcomes. For instance, studies have shown that Idasanutlin, when combined with venetoclax (another anti-cancer drug), can induce growth arrest and apoptosis in venetoclax-resistant neuroblastoma cells [1]. This highlights the potential of Idasanutlin to enhance the efficacy of existing cancer therapies.
Idasanutlin is a potent and selective inhibitor of the MDM2-p53 protein-protein interaction []. MDM2 (Murine Double Minute 2) is a negative regulator of the p53 tumor suppressor protein. By binding to p53, MDM2 targets it for degradation, hindering its ability to suppress tumor growth []. Idasanutlin disrupts this interaction, allowing p53 to accumulate and activate its tumor-suppressive functions []. This makes idasanutlin a promising candidate for cancer therapy, particularly in tumors with functional p53.
Idasanutlin possesses a unique bicyclic structure with a central imidazo[1,2-a]pyridine core []. Key features include a halogenated phenyl ring and a dimethylamino group. These functional groups are believed to contribute to its binding affinity towards MDM2 []. Studies suggest that the specific arrangement of these groups allows for optimal interactions with the binding pocket on MDM2 [].
Idasanutlin acts as a specific inhibitor of the MDM2-p53 interaction. It binds competitively to the p53-binding pocket on MDM2, preventing MDM2 from targeting p53 for degradation []. This leads to the stabilization and accumulation of p53, which then activates its downstream genes involved in cell cycle arrest, DNA repair, and apoptosis (programmed cell death) []. In cancer cells with functional p53, idasanutlin can trigger tumor cell death through these mechanisms.